molecular formula C15H30 B14491532 5-Butyl-2,2-dimethylnon-4-ene CAS No. 64135-18-8

5-Butyl-2,2-dimethylnon-4-ene

Cat. No.: B14491532
CAS No.: 64135-18-8
M. Wt: 210.40 g/mol
InChI Key: CMPHTWLSDYMEAU-UHFFFAOYSA-N
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Description

5-Butyl-2,2-dimethylnon-4-ene is an organic compound with the molecular formula C15H30. It is a hydrocarbon that belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is notable for its structural complexity, featuring a butyl group and two methyl groups attached to a nonene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-2,2-dimethylnon-4-ene can be achieved through various organic reactions. One common method involves the dehydration of alcohols. For instance, the dehydration of 5-butyl-2,2-dimethylnon-4-ol using an acid catalyst such as concentrated sulfuric acid or phosphoric acid can yield this compound . The reaction typically requires heating to facilitate the removal of water and formation of the double bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the dehydration reaction. Additionally, continuous flow reactors may be used to maintain optimal reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2,2-dimethylnon-4-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.

    Reduction: Hydrogenation of the double bond can convert the compound into a saturated hydrocarbon.

    Substitution: The compound can participate in electrophilic addition reactions, where the double bond reacts with halogens or hydrogen halides to form halogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.

    Substitution: Halogenation reactions can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a solvent like carbon tetrachloride (CCl4).

Major Products Formed

    Oxidation: Formation of 5-butyl-2,2-dimethylnon-4-ol, 5-butyl-2,2-dimethylnon-4-one, or 5-butyl-2,2-dimethylnon-4-oic acid.

    Reduction: Formation of 5-butyl-2,2-dimethylnonane.

    Substitution: Formation of 5-butyl-2,2-dimethyl-4-bromononane or 5-butyl-2,2-dimethyl-4-chlorononane.

Scientific Research Applications

5-Butyl-2,2-dimethylnon-4-ene has various applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkenes.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for synthesizing pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Butyl-2,2-dimethylnon-4-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form addition products. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    5-Butyl-2,2-dimethylnonane: A saturated hydrocarbon with similar structural features but lacking the double bond.

    5-Butyl-2,2-dimethyl-4-bromononane: A halogenated derivative of 5-Butyl-2,2-dimethylnon-4-ene.

    5-Butyl-2,2-dimethylnon-4-ol: An alcohol derivative formed by the oxidation of this compound.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. The presence of the double bond allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.

Properties

CAS No.

64135-18-8

Molecular Formula

C15H30

Molecular Weight

210.40 g/mol

IUPAC Name

5-butyl-2,2-dimethylnon-4-ene

InChI

InChI=1S/C15H30/c1-6-8-10-14(11-9-7-2)12-13-15(3,4)5/h12H,6-11,13H2,1-5H3

InChI Key

CMPHTWLSDYMEAU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CCC(C)(C)C)CCCC

Origin of Product

United States

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